N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide
Description
This compound is a structurally complex molecule featuring a 3,4-dihydroquinazolin-4-one core, a furan-2-ylmethyl substituent, and a sulfamoylphenyl-linked side chain. The quinazolinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition (e.g., tyrosine kinases, dihydrofolate reductase) . The furan moiety contributes to lipophilicity and π-π stacking interactions, which may influence bioavailability and binding affinity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S2/c28-40(36,37)21-11-9-19(10-12-21)13-14-29-25(34)18-39-27-31-23-7-2-1-6-22(23)26(35)32(27)15-3-8-24(33)30-17-20-5-4-16-38-20/h1-2,4-7,9-12,16H,3,8,13-15,17-18H2,(H,29,34)(H,30,33)(H2,28,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKLGBLLJIFGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)CCCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while reduction may produce amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 404.5 g/mol. It features a quinazoline core, which is known for its biological activity, particularly in the development of anticancer and antimicrobial agents. The presence of furan and sulfamoyl groups enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The quinazoline moiety is associated with various anticancer properties, and modifications such as those present in this compound can enhance its efficacy against specific cancer types.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that derivatives of quinazoline compounds exhibit significant inhibition of cancer cell lines, including breast and lung cancers. The incorporation of the furan group in N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide may increase its selectivity and potency against these cell lines .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. The presence of the sulfamoyl group is crucial for its antibacterial activity.
Case Study: Bacterial Inhibition
Research indicates that compounds containing sulfamoyl functionalities exhibit significant antibacterial effects against various strains, including resistant bacteria. The mechanism involves disruption of bacterial cell wall synthesis, making it a potential candidate for treating infections caused by resistant strains .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds suggest that this compound may also be beneficial in treating inflammatory diseases.
Case Study: In Vivo Models
In vivo studies have shown that related quinazoline derivatives significantly reduce inflammatory markers in models of arthritis and other inflammatory conditions. This suggests that the compound could be further explored for its therapeutic potential in managing chronic inflammatory diseases .
Drug Design and Development
Given its diverse biological activities, this compound serves as an excellent lead compound for drug design.
Computational Studies
Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that modifications to enhance solubility and bioavailability could further improve its therapeutic index .
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Quinazolinone Cores
Key Observations :
- Substitution of chlorophenyl (CAS 477329-16-1) with furan-2-ylmethyl in the target compound may reduce steric hindrance, improving binding to planar active sites .
Sulfonamide/Sulfamoyl-Containing Derivatives
Key Observations :
- The sulfamoyl group in both the target compound and derivatives enhances water solubility compared to non-polar analogs (e.g., 13a with LogP ~3.0 vs. target ~3.5) .
- The cyano (-C≡N) group in compounds is absent in the target, which may reduce electrophilicity and toxicity risks .
Heterocyclic Hybrids
Key Observations :
- The chromone-thiazolidinone hybrid () shares a 4-oxo heterocyclic core with the target compound but demonstrates confirmed antifungal activity, suggesting a possible overlap in biological targets .
Substituent Effects on Activity
- Electron-Withdrawing Groups (EWG) : The sulfamoyl (-SO₂NH₂) group in the target compound increases acidity (pKa ~10) compared to methoxy (-OCH₃) or methyl (-CH₃) substituents in derivatives, enhancing ionic interactions .
Biological Activity
N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed exploration of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Classification
The compound belongs to several chemical classes including:
- Sulfonamides
- Quinazolines
- Furans
- Thiophenes
This diverse classification suggests a multifaceted mechanism of action that can be exploited for therapeutic purposes.
-
Inhibition of Enzymatic Activity :
Preliminary studies indicate that the compound may inhibit specific enzymes involved in cancer cell proliferation. The presence of the sulfonamide group is crucial for its interaction with target enzymes, potentially leading to apoptosis in malignant cells. -
Antimicrobial Properties :
Compounds similar to this compound have shown promising antibacterial and antifungal activities. The furan moiety is known to enhance membrane permeability, allowing for better uptake into microbial cells. -
Cytotoxicity :
The compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been tested against Jurkat cells (a model for T-cell leukemia) and A431 cells (a model for epidermoid carcinoma), showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Efficacy Against Cancer
A study published in MDPI highlighted the compound's activity against multiple cancer cell lines. It reported an IC50 value lower than that of reference drugs, indicating superior potency. The structure–activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly affect cytotoxicity .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| Jurkat | 1.55 | 20 |
| A431 | 1.75 | 15 |
Antimicrobial Activity
Research indicates that derivatives of this compound possess notable antimicrobial properties. For instance, analogues have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antibiotic .
Case Studies
-
Case Study on Anticancer Activity :
A recent investigation demonstrated that modifications to the thiourea linker within the compound significantly impacted its inhibitory potency against cancer cell lines. The study emphasized the importance of maintaining specific structural features to enhance biological activity . -
Antimicrobial Efficacy :
Another study focused on the antibacterial effects of related compounds, showing that certain structural modifications led to enhanced activity against resistant bacterial strains. This suggests that this compound could be further optimized for clinical applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
